4,5-Dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxamide
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Overview
Description
4,5-Dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with dimethyl groups and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene derivative. This can be achieved through the catalytic hydrogenation of naphthalene using nickel catalysts . The resulting tetrahydronaphthalene is then subjected to further functionalization to introduce the carbonylamino group.
The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur. The final step involves coupling the thiophene derivative with the functionalized tetrahydronaphthalene under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and solvents used in the laboratory synthesis would be scaled up, and continuous flow reactors might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present in the structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Electrophiles such as halogens (Br₂, Cl₂) or nitro groups (NO₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or nitro groups onto the thiophene ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include acting as an inhibitor or modulator of specific enzymes or receptors.
Industry: The compound’s unique properties might make it useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 4,5-Dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Tetralin (1,2,3,4-tetrahydronaphthalene): A hydrocarbon used as a hydrogen-donor solvent.
Dimethyl 5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylate: A related compound with similar structural features.
8-Isopropyl-2,5-dimethyl-1,2,3,4-tetrahydronaphthalene: Another derivative with comparable properties.
Uniqueness
4,5-Dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxamide is unique due to the presence of both the thiophene ring and the tetrahydronaphthalene moiety, which confer distinct chemical and physical properties. This combination of structural elements is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-10-11(2)23-18(15(10)16(19)21)20-17(22)14-8-7-12-5-3-4-6-13(12)9-14/h7-9H,3-6H2,1-2H3,(H2,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMCVYKOYYYZLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC3=C(CCCC3)C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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